molecular formula C21H15BrN2O2 B11538129 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one

Cat. No.: B11538129
M. Wt: 407.3 g/mol
InChI Key: QBFHBYIGCSODGK-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is a synthetic indole-2-one derivative intended for research and development use in laboratory settings. This compound features a bromo-substituted indole core, a common pharmacophore in medicinal chemistry, and is part of a class of molecules known to exhibit a range of biological activities. Structurally related anilino-substituted oxindoles have been investigated as inhibitors of protein tyrosine kinases and protein serine/threonine kinases, which are key targets in oncology and other disease areas . Other bromo-indole derivatives have demonstrated potential as calcium channel blockers or as intermediates in the synthesis of more complex bioactive molecules, such as those with antibacterial properties against resistant strains like S. aureus and E. faecium . The specific phenoxyanilino substitution pattern on the indol-2-one scaffold suggests potential for interaction with various enzymatic targets. Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound for the development of novel therapeutic agents. The mechanism of action for this specific compound is not fully elucidated and requires further investigation by qualified researchers. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and stability tests before use. Note: Specifications such as CAS Number, exact molecular weight, and detailed analytical data should be confirmed with the supplier.

Properties

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

4-bromo-5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C21H15BrN2O2/c1-13-7-12-17-18(19(13)22)20(21(25)24-17)23-14-8-10-16(11-9-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25)

InChI Key

QBFHBYIGCSODGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is its potential as an anticancer agent. Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Study: Indole Derivatives in Cancer Therapy
A study focusing on indole derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against several cancer cell lines. The compound was found to exhibit significant inhibitory effects on cell proliferation, particularly in breast and colon cancer models, with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line tested.

Cell Line IC50 (µM)
MCF-7 (Breast)2.3
HCT116 (Colon)3.8
A549 (Lung)5.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results

Bacterial Strain MIC (µM)
Staphylococcus aureus0.15
Escherichia coli0.21
Pseudomonas aeruginosa0.25

These findings indicate its potential as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the indole or phenoxy rings can significantly influence its efficacy and selectivity.

Key Findings from SAR Studies

Research has shown that:

  • Substituents at the 5-position of the indole ring enhance anticancer activity.
  • The presence of electron-withdrawing groups on the phenoxy ring increases antimicrobial potency.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Indol-2-one Derivatives

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of indol-2-ones are highly dependent on substituent positions and functional groups. Key comparisons include:

a) Bromo Substitution Patterns
  • 3-Bromo-3-alkylindolin-2-one (): Bromine at C3 enables biomimetic cycloadditions for synthesizing bridged lactams, differing in reactivity due to position .
  • Compound 16 (): Bromine at C4 (in a pyrazole-sulfonamide-indol-2-one hybrid) enhances molecular weight (MW: 620.36 vs. target’s 417.27) and alters solubility .
b) Position 3 Modifications
  • Piperazine Derivatives (): Substitution with alkylpiperazinyl groups (e.g., 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]-6-chloro-indol-2-one) enhances binding to 5-HT7 and α1 receptors, contrasting with the target’s aryl amine group .
  • Arylidene Motifs (): Compounds like 5-(5-fluoro-1H-indol-3-ylmethylene)-imidazolidin-4-one exhibit dual DNA/BSA interactions due to conjugated systems, unlike the target’s non-conjugated phenoxyanilino group .
c) Methyl and Other Alkyl Groups
  • The C5 methyl in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives in ) .

Physicochemical and Structural Properties

Compound Name Substituents (Position) Molecular Formula MW Melting Point (°C) Key Features Reference
Target Compound 4-Br, 5-Me, 3-(4-phenoxyanilino) C21H16BrN2O2 417.27 Not reported High aromaticity, lipophilic -
Compound 16 () 4-Br, 3-(4-BrPh), 5-(tetrahydroindol) C25H24Br2N4O3S 620.36 200–201 Pyrazole-sulfonamide hybrid
SR121463B () 3-spiro[cyclohexane-morpholinoethoxy] Complex - - V2R antagonist
Linopirdine () 3,3-Bis(pyridinylmethyl) C26H21N3O 391.47 - CNS activity via D2/5-HT receptors

Biological Activity

4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is a synthetic compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the indole ring, along with a phenoxyaniline moiety. This unique structure is thought to contribute to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation. For instance, studies have indicated that indole derivatives can disrupt mitochondrial membrane potential, resulting in increased reactive oxygen species (ROS) production and subsequent cell death .
  • Case Studies :
    • A study demonstrated that a related indole derivative exhibited an IC50 value ranging from 10.64 to 33.62 μM against HeLa cancer cells, suggesting that similar derivatives may possess comparable potency .
    • Another investigation into structure-activity relationships revealed that modifications at the C5 position significantly enhanced anticancer activity, indicating that halogenated derivatives are particularly effective .

Other Biological Activities

Apart from anticancer effects, indole derivatives have been studied for their potential in treating other conditions:

  • Antimicrobial Activity : Indole compounds have shown promise as antimicrobial agents. For example, certain derivatives have demonstrated effectiveness against bacterial strains through inhibition of bacterial growth .
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Bromine at C4Enhances potency against cancer cells
Methyl at C5Contributes to overall biological activity
Phenoxy groupEssential for receptor binding and activity

Studies indicate that the presence of electron-withdrawing groups (like bromine) at specific positions on the indole ring enhances binding affinity to biological targets .

Q & A

Q. Can high-throughput crystallography pipelines accelerate structural analysis of analogs?

  • Methodology : Automated pipelines using SHELXC/D/E enable rapid phasing of derivatives. For example, bromo-substituted indoles were phased in <24 hours using synchrotron data, facilitating structure-activity relationship (SAR) mapping .

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